molecular formula C25H29N3OS B14239444 N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide CAS No. 365429-10-3

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide

Cat. No.: B14239444
CAS No.: 365429-10-3
M. Wt: 419.6 g/mol
InChI Key: ZTWRZURXADXRPF-UHFFFAOYSA-N
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Description

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a cyclohexane carboxamide group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) or triethylamine (TEA) under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems to optimize reaction kinetics and yield. This method allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions, such as:

    Oxidation: Conducted in acidic or basic media with oxidizing agents.

    Reduction: Performed under anhydrous conditions with reducing agents.

    Substitution: Carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) with nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide include:

  • N-[4-[2-Ethyl-4-(3-methylphenyl)-5-thiazolyl]-2-pyridinyl]benzamide
  • N-ethyl-4-[(5-methoxycarbamoyl)-2-methylphenyl]amino-5-pyridinyl

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

365429-10-3

Molecular Formula

C25H29N3OS

Molecular Weight

419.6 g/mol

IUPAC Name

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]-1-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C25H29N3OS/c1-4-21-28-22(18-10-8-9-17(2)15-18)23(30-21)19-11-14-26-20(16-19)27-24(29)25(3)12-6-5-7-13-25/h8-11,14-16H,4-7,12-13H2,1-3H3,(H,26,27,29)

InChI Key

ZTWRZURXADXRPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3(CCCCC3)C)C4=CC=CC(=C4)C

Origin of Product

United States

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